molecular formula C19H17N3O2 B2927992 1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 899947-79-6

1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2927992
CAS No.: 899947-79-6
M. Wt: 319.364
InChI Key: LTDLCWQMDIQLRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Pyridine derivatives are found in many natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo substitution reactions, where one atom or group of atoms is replaced by another .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

1-(2-methylbenzyl)-2-oxo-N-(pyridin-3-yl)-1,2-dihydropyridine-3-carboxamide belongs to a class of heterocyclic compounds that are pivotal in medicinal chemistry due to their versatile biological activities. The structural uniqueness of 1,2-dihydropyridines, which are nitrogen-containing heterocycles, has been exploited in the design of drugs that facilitate memory processes and attenuate the impairment of cognitive functions. These compounds have shown significant potential in addressing central nervous system (CNS) disorders, showcasing their importance in the development of neuroprotective and nootropic agents. Research indicates that enantiomerically pure derivatives of related structures exhibit a direct relationship between the configuration of the stereocenters and biological properties, emphasizing the significance of stereochemistry in enhancing pharmacological profiles (Veinberg et al., 2015).

Supramolecular Chemistry and Nanotechnology

The molecular structure of this compound, similar to benzene-1,3,5-tricarboxamides (BTAs), showcases potential in supramolecular chemistry and nanotechnology applications. BTAs are known for their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. This self-assembly behavior is crucial for applications ranging from the development of nanomaterials to polymer processing and even in biomedical fields. The adaptability and simplicity of these compounds, combined with a detailed understanding of their supramolecular behavior, allow for their utilization in designing materials with specific functions and properties (Cantekin et al., 2012).

Biological and Environmental Interactions

While the primary focus is on the scientific research applications of this compound, it's essential to consider the broader context of heterocyclic compounds in environmental and biological systems. For instance, compounds with similar structures, such as oxybenzone, have been studied for their environmental effects, particularly in aquatic environments. These studies shed light on the need for understanding the ecological impact of chemical compounds, emphasizing the importance of designing molecules that are not only effective in their desired applications but also environmentally benign (Schneider & Lim, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it might interact with certain proteins or enzymes in the body to exert its effects .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis process, and studying its mechanism of action. This could lead to the development of new drugs or materials .

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-6-2-3-7-15(14)13-22-11-5-9-17(19(22)24)18(23)21-16-8-4-10-20-12-16/h2-12H,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDLCWQMDIQLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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